REACTION_CXSMILES
|
N1C=CC=CC=1.[P:7]([Cl:10])(Cl)[Cl:8].[CH:11]([NH:14][CH:15]([CH3:17])[CH3:16])([CH3:13])[CH3:12]>CCOCC>[Cl:8][P:7]([Cl:10])[N:14]([CH:15]([CH3:17])[CH3:16])[CH:11]([CH3:13])[CH3:12]
|
Name
|
|
Quantity
|
142 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to -70° C. in a 2 l three-neck, round-bottomed flask with a 500 ml
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature is maintained at ca -60 to -65° C
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
CUSTOM
|
Details
|
the thickened pulpy reaction mixture
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
ADDITION
|
Details
|
is diluted with about 600 ml abs
|
Type
|
STIRRING
|
Details
|
After a further 3 hours stirring at room temperature the precipitate which
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed several times with ether
|
Type
|
DISTILLATION
|
Details
|
the remaining oil is fractionally distilled under an oil-pump vacuum (Kp 46° C./0.35 Torr)
|
Name
|
|
Type
|
product
|
Smiles
|
ClP(N(C(C)C)C(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |